molecular formula C9H11N3O9P-3 B1261727 5-amino-1-(5-phosphonato-D-ribosyl)imidazole-4-carboxylate

5-amino-1-(5-phosphonato-D-ribosyl)imidazole-4-carboxylate

Cat. No. B1261727
M. Wt: 336.17 g/mol
InChI Key: XFVULMDJZXYMSG-ZIYNGMLESA-K
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(5-phosphonato-D-ribosyl)imidazole-4-carboxylate is trianion of 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is an organophosphate oxoanion and an imidazolyl carboxylic acid anion. It is a conjugate base of a 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid.

Scientific Research Applications

Enzymatic Polymerization and Chemical Synthesis

5-Amino-1-(5-phosphonato-D-ribosyl)imidazole-4-carboxylate, also known as dZ, and its derivatives have been studied in the context of chemical synthesis and enzymatic polymerization. Pochet and D'ari (1990) reported the synthesis of dZ and its 5'-triphosphate derivative (dZTP) from 2'-deoxyinosine. They also explored the polymerization of dZTP using terminal deoxynucleotidyltransferase to produce a homopolymer (Pochet & D'ari, 1990).

Inhibition of Enzymes

Research by Shaw, Thomas, Patey, and Thomas (1979) focused on the inhibition of adenylosuccinate AMP-lyase by derivatives of N-(5-amino-1-beta-D-ribofuranosylimidazole-4-carbonyl)-L-aspartic acid 5'-phosphate (SAICAR) and related imidazole peptides. This study contributes to understanding the potential of these compounds in inhibiting specific enzymes (Shaw et al., 1979).

Oligodeoxynucleotide Synthesis

Another study by Pochet and Dugué (1995) described the synthesis of short oligomers containing dZ in solution using the phosphotriester methodology, highlighting its role in oligodeoxynucleotide synthesis (Pochet & Dugué, 1995).

Aminocarbonylation and Peptidomimetics

Skogh et al. (2013) reported a process for preparing 5-aryl-1-benzyl-1H-imidazole-4-carboxamides by aminocarbonylation, which can be used to prepare imidazole-based peptidomimetics. This highlights the compound's utility in synthesizing complex molecules with potential biological activities (Skogh et al., 2013).

Catalytic Mechanism Studies

Shim et al. (2001) evaluated the catalytic mechanism of 5-aminoimidazole-4-carboxamide ribonucleotide transformylase (AICAR Tfase) through pH-dependent kinetics, mutagenesis, and quantum chemical calculations. Their findings provide insights into the enzymatic processes involving compounds similar to 5-amino-1-(5-phosphonato-D-ribosyl)imidazole-4-carboxylate (Shim et al., 2001).

properties

Product Name

5-amino-1-(5-phosphonato-D-ribosyl)imidazole-4-carboxylate

Molecular Formula

C9H11N3O9P-3

Molecular Weight

336.17 g/mol

IUPAC Name

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]imidazole-4-carboxylate

InChI

InChI=1S/C9H14N3O9P/c10-7-4(9(15)16)11-2-12(7)8-6(14)5(13)3(21-8)1-20-22(17,18)19/h2-3,5-6,8,13-14H,1,10H2,(H,15,16)(H2,17,18,19)/p-3/t3-,5-,6-,8-/m1/s1

InChI Key

XFVULMDJZXYMSG-ZIYNGMLESA-K

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)N)C(=O)[O-]

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)N)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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